molecular formula C12H17N3O2 B8396509 N-(4-aminophenyl)-N-methylmorpholine-4-carboxamide

N-(4-aminophenyl)-N-methylmorpholine-4-carboxamide

Cat. No. B8396509
M. Wt: 235.28 g/mol
InChI Key: BPANEIKKXOCPQM-UHFFFAOYSA-N
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Patent
US07449456B2

Procedure details

N-methylation of N-(4-nitrophenyl)morpholine-4-carboxamide was effected by allowing it to react with sodium hydride and methyl iodide in DMF, and the resulting compound was subjected to catalytic hydrogenation in the same manner as shown in Reference Example 3 to obtain N-(4-aminophenyl)-N-methylmorpholine-4-carboxamide. F: 236.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[O:12])=[CH:6][CH:5]=1)([O-])=O.[H-].[Na+].[CH3:21]I>CN(C=O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH3:21])[C:11]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[O:12])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N(C(=O)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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